N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine
Description
N-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 4-nitrophenyl group at the 5-position and a cyclopentanamine moiety linked via a methyl group at the 2-position. The 1,3,4-oxadiazole scaffold is well-known for its diverse pharmacological properties, including antimicrobial, antifungal, and enzyme-inhibitory activities . The inclusion of the 4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-18(20)12-7-5-10(6-8-12)14-17-16-13(21-14)9-15-11-3-1-2-4-11/h5-8,11,15H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQGHPMOABEZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319866 | |
| Record name | N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
855715-25-2 | |
| Record name | N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazide Cyclization Route
The oxadiazole ring is synthesized via cyclodehydration of a diacylhydrazine intermediate.
Procedure :
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Synthesis of 4-Nitrobenzoic Hydrazide :
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Cyclization to 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic Acid :
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Reduction to 2-(Hydroxymethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole :
Key Conditions :
| Step | Reagents | Solvent | Temperature | Time (h) |
|---|---|---|---|---|
| 1 | SOCl₂, NH₂NH₂ | Ethanol | Reflux | 4 |
| 2 | Triphosgene | DCM | 40°C | 6 |
| 3 | LiAlH₄ | Ether | 0–25°C | 2 |
Direct Alkylation of Preformed Oxadiazole
An alternative approach involves introducing the methyl group prior to amine functionalization:
Procedure :
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Synthesis of 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole :
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Nucleophilic Substitution with Cyclopentanamine :
Optimization Strategies
Solvent and Catalytic Effects
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction time by 75% compared to conventional heating, with comparable yields (72%).
Analytical Characterization
Spectral Data
Purity Assessment
Challenges and Mitigations
Nitro Group Sensitivity
Amine Oxidation
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Issue : Cyclopentanamine oxidation in acidic conditions.
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Mitigation : Conduct reactions under inert atmosphere (N₂/Ar) and use radical inhibitors (e.g., BHT).
Comparative Evaluation of Methods
| Parameter | Hydrazide Route | Direct Alkylation |
|---|---|---|
| Steps | 3 | 2 |
| Overall Yield | 58% | 70% |
| Purity | 95% | 98% |
| Scalability | Moderate | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives and carboxylic acids.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted oxadiazoles and cyclopentanamines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. The presence of the nitrophenyl group in N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine may enhance its ability to inhibit tumor growth by interfering with cellular processes involved in cancer progression. Studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound also demonstrates potential antimicrobial activity. Oxadiazole derivatives are known for their broad-spectrum antibacterial and antifungal effects. The specific structural features of this compound may contribute to its efficacy against various pathogens by disrupting microbial cell membranes or inhibiting essential metabolic processes .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Similar compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be explored for therapeutic use in inflammatory diseases .
Materials Science Applications
Fluorescent Materials
The unique optical properties associated with oxadiazole derivatives make them suitable candidates for use in fluorescent materials. Their ability to emit light upon excitation can be harnessed in various applications, including organic light-emitting diodes (OLEDs) and sensors. The incorporation of this compound into polymer matrices could enhance the performance of these materials by improving their stability and efficiency .
Polymer Chemistry
In polymer chemistry, the compound can serve as a functional monomer or additive to modify the properties of polymers. Its reactivity may allow for the development of new polymeric materials with tailored functionalities for specific applications such as drug delivery systems or advanced coatings .
Case Study 1: Anticancer Activity Assessment
A study conducted on related oxadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. This finding supports further investigation into this compound as a potential anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of structurally similar compounds found that they exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria. The results suggest that this compound could be effective against resistant strains due to its unique structural attributes.
Mechanism of Action
The mechanism by which N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine with structurally or functionally related 1,3,4-oxadiazole derivatives reported in the literature:
Key Observations:
Structural Modifications and Bioactivity: The 4-nitrophenyl group in the target compound differs from the 4-methoxyphenyl in LMM5, which is electron-donating. This substitution may alter redox properties and target selectivity. Nitro groups are often associated with enhanced antibacterial activity due to their ability to disrupt microbial electron transport chains .
Physical Properties:
- The target compound’s molecular weight (~318 g/mol) is lower than LMM5/LMM11 (~500 g/mol), suggesting better bioavailability. However, the absence of reported melting points limits direct solubility comparisons. Compounds 7c–7f () with thiazole and propanamide groups exhibit lower melting points (134–178°C), likely due to reduced crystallinity compared to nitro-substituted analogs .
The nitro group’s redox activity may confer unique interactions with microbial enzymes . Compounds 7c–7f () lack explicit biological data but show structural similarities to antimicrobial agents. The thiazole-propanamide moieties in 7c–7f may target bacterial cell walls, whereas the nitro group in the target compound could act through oxidative stress pathways .
Biological Activity
The compound N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine is a derivative of the oxadiazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.
Molecular Structure
The compound features a cyclopentanamine moiety linked to a 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl group. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 286.30 g/mol |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Antitumor Activity
Research indicates that oxadiazole derivatives exhibit significant antitumor properties. A study conducted by researchers demonstrated that compounds with similar oxadiazole structures showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of oxadiazole derivatives. Compounds similar to this compound have shown effectiveness against a range of bacterial strains. For instance, a study reported that certain oxadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria through disruption of bacterial cell membranes .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The nitrophenyl group is known to enhance electron affinity, which may facilitate interactions with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular signaling pathways, ultimately resulting in therapeutic effects.
Study on Antitumor Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their antitumor efficacy. Among these compounds, one derivative showed IC50 values in the low micromolar range against MCF-7 breast cancer cells. The study highlighted that modifications in the substituents on the oxadiazole ring could significantly enhance antitumor potency .
Antimicrobial Testing
A comparative study analyzed the antimicrobial effects of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a nitrophenyl substituent exhibited superior activity compared to those without this functional group. The study concluded that structural modifications could optimize antimicrobial properties .
Q & A
Q. What are the standard synthetic routes for preparing N-{ [5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine?
- Methodological Answer : A typical synthesis involves three stages:
Formation of the oxadiazole core : Start with 4-nitrobenzoic acid, which is esterified (e.g., with methanol/H₂SO₄) to form methyl 4-nitrobenzoate. This is converted to the hydrazide derivative via hydrazine hydrate. Cyclization with cyanogen bromide (BrCN) or carbodiimides yields 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine .
Functionalization : The oxadiazole amine is alkylated with a chloromethylcyclopentane derivative (e.g., cyclopentylmethyl chloride) under basic conditions (e.g., NaH/THF) to attach the cyclopentanamine moiety.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
- Key Characterization : Confirm via ¹H/¹³C NMR (amide/oxadiazole protons at δ 8.2–8.8 ppm; cyclopentyl CH₂ at δ 1.5–2.5 ppm) and HRMS .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), oxadiazole protons (δ 8.1–8.3 ppm), and cyclopentyl groups (δ 1.5–2.5 ppm).
- IR Spectroscopy : Confirms C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., oxadiazole-phenyl torsion ~10–20°) .
- HPLC/Purity : ≥95% purity is standard for biological testing .
Q. What biological targets are associated with 1,3,4-oxadiazole derivatives like this compound?
- Methodological Answer : 1,3,4-Oxadiazoles are explored as enzyme inhibitors (e.g., COX-2, HDACs) and antiproliferative agents. Design assays using:
- Enzyme Inhibition : Measure IC₅₀ via fluorescence (e.g., HDAC inhibition using acetylated lysine substrates) .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization yields during synthesis?
- Methodological Answer : Cyclization efficiency depends on:
- Reagent Choice : BrCN vs. carbodiimides (e.g., DCC) affects yield (35–60% reported) .
- Solvent : Polar aprotic solvents (THF, DMF) enhance cyclization vs. methanol.
- Temperature : Microwave-assisted synthesis (80–100°C) reduces time from 12 h to 1 h.
Example Optimization Table :
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| BrCN | THF | 25 | 35 |
| DCC | DMF | 80 | 60 |
| BrCN | Microw. | 100 | 58 |
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., cyclopentyl ring puckering).
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to validate tautomers .
- Supplementary Techniques : Mass spectrometry (HR-ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 345.1) .
Q. What strategies mitigate aggregation issues in bioactivity assays for hydrophobic oxadiazoles?
- Methodological Answer :
- Solubilization : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80 at 0.01%).
- Dynamic Light Scattering (DLS) : Monitor particle size (aim for <200 nm) in PBS.
- Negative Controls : Include vehicle-only controls to exclude solvent artifacts .
Data Contradiction Analysis
Q. How to address discrepancies in reported antiproliferative IC₅₀ values across studies?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., MDA-MB-231 vs. A549) due to genetic heterogeneity.
- Assay Protocol : Standardize incubation time (48–72 h) and cell density (5,000–10,000 cells/well).
- Data Normalization : Use reference compounds (e.g., doxorubicin) as internal controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
